

(6RS)-Mefox: A Technical Guide to its Origin and Biological Significance

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Compound of Interest

Compound Name: (6RS)-Mefox

Cat. No.: B608964

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(6RS)-Mefox is a pyrazino-s-triazine derivative of 4 α -hydroxy-5-methyl-tetrahydrofolate. While its mechanism of action is a subject of interest, current scientific evidence points towards it being a biologically inactive oxidative degradation product of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. In plant biochemistry, specific enzymes have been identified that catalyze the conversion of 5-MTHF to Mefox. However, in mammalian systems, Mefox and its direct precursor appear to lack biological activity and are largely excreted without being metabolized. This guide provides a comprehensive overview of the known formation pathways of Mefox, the available data on its biological activity, and its relevance in the context of folate metabolism research.

Chemical Identity and Formation

(6RS)-Mefox is an epimeric mixture of the (6R) and (6S) stereoisomers. It is structurally related to the essential B vitamin folate and is specifically a derivative of 5-MTHF.

Formation in Plants

In plants such as maize, the enzymatic conversion of 5-methyl-tetrahydrofolate to Mefox has been characterized.^{[1][2]} This reaction is catalyzed by a protein designated as CTM and also by an enzyme identified as a plant glutamate formiminotransferase (GFT).^{[1][2][3]} This plant

GFT exhibits a distinct activity from its mammalian ortholog, suggesting this metabolic pathway may be specific to plants.[1][2] The conversion involves the hydroxylation of 5-MTHF to 4 α -hydroxy-5-methyl-tetrahydrofolate, which then cyclizes to form the pyrazino-s-triazine structure of Mefox.[3]

Formation as a Degradation Product

In the context of mammalian systems and in vitro handling, Mefox is considered an oxidative degradation product of 5-methyltetrahydrofolate.[4] The stability of 5-MTHF is a critical factor in research and supplementation, and its degradation can lead to the formation of Mefox.

Mechanism of Action and Biological Activity in Mammalian Systems

A pivotal aspect for researchers and drug development professionals is the biological effect of a compound in mammalian systems. Current evidence strongly suggests that **(6RS)-Mefox** is biologically inactive in mammals.

Precursor Compound: 4 α -hydroxy-5-methyltetrahydrofolic acid

Studies on the direct precursor of Mefox, 4 α -hydroxy-5-methyltetrahydrofolic acid, have been conducted in rats. The findings indicate that this compound is biologically inactive.[4][5] When administered to rats, it is almost entirely excreted unchanged in the urine and feces, with no detectable metabolites.[4] This lack of metabolic conversion or incorporation into folate-dependent pathways suggests that the precursor to Mefox does not participate in mammalian folate metabolism.[4][5]

(6RS)-Mefox

Consistent with the inactivity of its precursor, Mefox itself is also considered to be biologically inactive in mammalian systems. Its formation is viewed as a catabolic or degradation event rather than the production of a bioactive signaling molecule.

Quantitative Data

Currently, there is a lack of quantitative data regarding the binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or other pharmacological metrics for **(6RS)-Mefox** in mammalian systems. This absence of data further supports the conclusion of its biological inactivity. The primary quantitative data available relates to the enzymatic conversion in plants.

Enzyme/Protein	Organism	Substrate	Product	Catalytic Efficiency (kcat/Km)	Reference
ZmCTM-Qi319	Maize	5-M-THF	MeFox	1.24×10^4 mol ⁻¹ ·min ⁻¹ ·L	[3]
ZmCTM-Qi319G232N	Maize	5-M-THF	MeFox	Reduced approx. six-fold	[3]

Experimental Protocols

Detailed experimental protocols for the direct assessment of **(6RS)-Mefox**'s mechanism of action in mammalian systems are not available in the scientific literature, likely due to its characterization as an inactive metabolite. However, the methodologies used to study its precursor and general folate metabolism provide a framework for such investigations.

Protocol: In Vivo Metabolism Study of 4 α -hydroxy-5-methyltetrahydrofolic acid in Rats

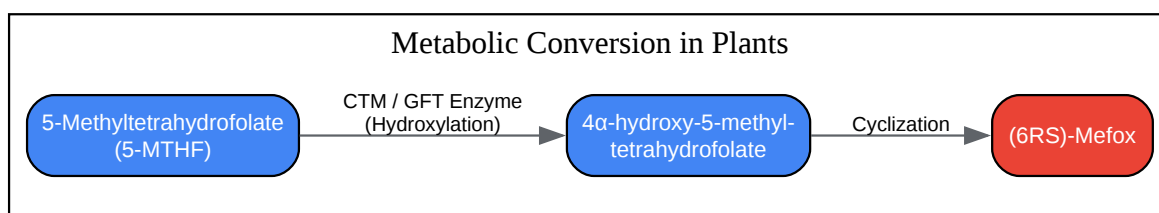
- **Synthesis of Radiolabeled Compound:** 4 α -hydroxy-5-[¹⁴C]methyltetrahydrofolic acid is synthesized to enable tracking of the molecule in vivo.
- **Animal Model:** Male Wistar rats are used for the study.
- **Administration:** The radiolabeled compound is administered orally or via injection.
- **Sample Collection:** Urine and feces are collected over a 72-hour period.
- **Analysis:** The collected samples are analyzed for radioactivity to determine the extent of excretion. Chromatographic techniques (e.g., HPLC) coupled with radiometric detection are used to identify the parent compound and any potential metabolites.

- Tissue Distribution (Optional): At the end of the collection period, tissues can be harvested to assess any residual radioactivity, indicating tissue uptake or retention.

(This is a generalized protocol based on the description of the study on the biological activity of 4 α -hydroxy-5-methyltetrahydrofolic acid in the rat).[5]

Visualizations

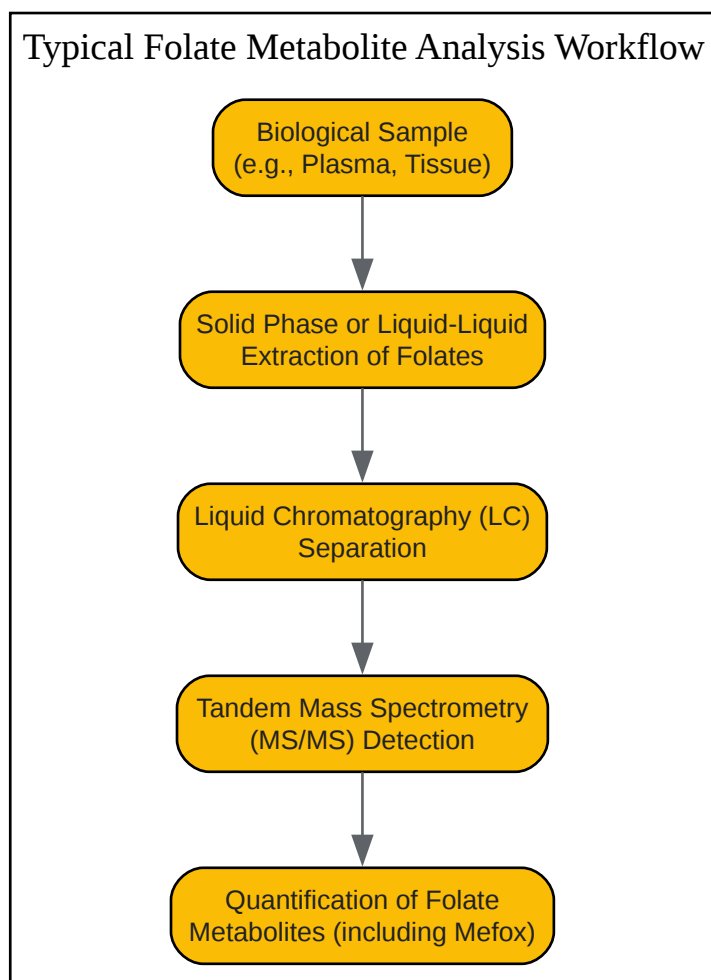
Signaling and Metabolic Pathways



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Caption: Enzymatic conversion of 5-MTHF to Mefox in plants.

Experimental and Logical Workflows



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Caption: Generalized workflow for folate metabolite analysis.

Conclusion

For researchers, scientists, and drug development professionals, **(6RS)-Mefox** should be primarily understood as a biologically inactive oxidative degradation product of 5-methyltetrahydrofolate in mammalian systems. While an enzymatic pathway for its formation exists in plants, there is no evidence to suggest a similar functional pathway or any direct pharmacological mechanism of action in mammals. The presence of Mefox in biological samples or folate supplements is more indicative of 5-MTHF degradation rather than the presence of a bioactive molecule. Future research in the context of drug development should

focus on the stability of folate compounds and the prevention of degradation to inactive products like Mefox, rather than investigating Mefox as a potential therapeutic agent itself.

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